molecular formula C14H10O3 B075810 9H-Xanthen-9-one,2-methoxy- CAS No. 1214-20-6

9H-Xanthen-9-one,2-methoxy-

Cat. No.: B075810
CAS No.: 1214-20-6
M. Wt: 226.23 g/mol
InChI Key: DVZCOQQFPCMIPO-UHFFFAOYSA-N
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Future Directions

The information collected on xanthones will be a valuable resource for more directed molecular works in xanthone-producing plants as well as in synthetic biology application . Further investigations are needed to improve their potential clinical outcomes .

Chemical Reactions Analysis

Types of Reactions: 9H-Xanthen-9-one,2-methoxy- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are facilitated by the presence of the methoxy group and the xanthone core, which provide reactive sites for chemical transformations.

Common Reagents and Conditions: Common reagents used in the reactions of 9H-Xanthen-9-one,2-methoxy- include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride . Substitution reactions often involve the use of halogenating agents and nucleophiles under mild conditions .

Major Products: The major products formed from the reactions of 9H-Xanthen-9-one,2-methoxy- depend on the specific reaction conditions and reagents used. For example, oxidation reactions can yield quinones, while reduction reactions can produce hydroxy derivatives .

Properties

IUPAC Name

2-methoxyxanthen-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10O3/c1-16-9-6-7-13-11(8-9)14(15)10-4-2-3-5-12(10)17-13/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVZCOQQFPCMIPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)OC3=CC=CC=C3C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10153258
Record name 9H-Xanthen-9-one, 2-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10153258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 2-Methoxyxanthone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032998
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

1214-20-6
Record name 2-Methoxyxanthone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1214-20-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9H-Xanthen-9-one, 2-methoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001214206
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9H-Xanthen-9-one, 2-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10153258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Methoxyxanthone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032998
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

134 °C
Record name 2-Methoxyxanthone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032998
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

The benzophenone intermediate was then stirred in EtOH (400 ml) at room temperature and treated with a solution of NaOMe in MeOH (25 wt. %, 45.72 ml, 0.2 mole). The color of the reaction mixture changed to burgundy right away. The reaction mixture was brought to reflux for 1 hr and 20 min, TLC showed that the reaction was complete. After brief cooling, water (500 ml) was added while the mixture was still warm and a yellow powder precipitated. The suspension was stored in refrigerator overnight. The solid was filtered on a Buchner funnel and washed with cold water. 2-Methoxy-9H-xanthen-9-one 1 (20.7 g, 91.6%) was obtained as a light yellow powder: m.p. 128-130° C.; 1H NMR (CDCl3): delta 8.33 (1H, dd, J=7.9, 1.8 Hz), 7.67-7.72 (2H, m), 7.47 (1H, d, J=8.6 Hz), 7.42 (1H, d, J=9.2 Hz), 7.35 (1H, m), 7.31 (1H, dd, J=9.2, 3.1 Hz) and 3.90 (3H, s); 1R (CHCl3): 2998, 1635, 1610, 1480, 1463, 1430, 1313, 1266, 1140, 1108, 1038, 852 and 823 cm-1.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One
Name
NaOMe
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
45.72 mL
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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